![molecular formula C19H16N4OS2 B12171747 4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12171747.png)
4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The pyridine-thiazole moiety can be synthesized via a condensation reaction involving pyridine-2-carbaldehyde and thioamide. The final step involves coupling these two intermediates using a suitable coupling agent under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Shares structural similarities but differs in the presence of an imidazole ring instead of a thiazole ring.
2-(1,3-benzothiazol-2-yl)acetonitrile: Contains a benzothiazole ring but lacks the pyridine-thiazole moiety.
Uniqueness
4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of benzothiazole and pyridine-thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide is a hybrid molecule that incorporates both benzothiazole and pyridine-thiazole moieties. This structural combination has been explored for various biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, cytotoxicity, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃N₃OS₂ |
Molecular Weight | 303.41 g/mol |
SMILES | NC(=O)CCCCc1c[nH]c2c1scc2 |
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility as an anticancer agent.
- Cytotoxicity Testing :
- The compound demonstrated an IC50 value of approximately 0.57 µM against HL-60 human promyelocytic leukemia cells, indicating potent activity compared to non-cancerous cell lines where the IC50 was greater than 50 µM .
- In another study, it was shown to inhibit the growth of multiple cancer types including non-small cell lung cancer and melanoma with a growth inhibition range of −76.78% to 41.12% .
The mechanisms underlying the anticancer effects of this compound involve:
- Induction of mitotic catastrophe , characterized by morphological changes such as multinucleated giant cells and nuclear fragmentation.
- Inhibition of critical pathways associated with cell proliferation and survival, including the inhibition of PARP1 , which is essential for DNA repair .
Comparative Analysis with Related Compounds
To understand the efficacy of this compound in comparison to other related compounds, a summary table is provided below:
Compound Name | IC50 (µM) | Cancer Type | Mechanism |
---|---|---|---|
4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)... | 0.57 | HL-60 (Leukemia) | Mitotic catastrophe |
Novel Pyridine-Thiazole Hybrid | <0.5 | Various (including melanoma) | DNA damage induction |
Doxorubicin | 0.04 | Various | DNA intercalation |
Study 1: Anticancer Efficacy in Different Cell Lines
In a comprehensive study involving multiple cancer cell lines (e.g., NCI-H460, Colo205), the compound showed a selective cytotoxic profile that favored malignant cells over normal cells. The study also indicated that pre-treatment with Fluzaparib significantly reduced the cytotoxic effect of the compound on tumor cells .
Study 2: Structural Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the thiazole and benzothiazole rings could enhance or diminish biological activity. For instance, substituents on the pyridine ring were found to influence both potency and selectivity towards specific cancer types .
Properties
Molecular Formula |
C19H16N4OS2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H16N4OS2/c24-17(9-5-10-18-21-14-7-1-2-8-16(14)26-18)23-19-22-15(12-25-19)13-6-3-4-11-20-13/h1-4,6-8,11-12H,5,9-10H2,(H,22,23,24) |
InChI Key |
YRHMECHXKWLAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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